2,3,4-Trimethyloxetane
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Overview
Description
2,3,4-Trimethyloxetane is an organic compound with the molecular formula C6H12O. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is notable for its unique structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Trimethyloxetane can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3,4-trimethyl-1,3-butadiene with an oxidizing agent can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trimethyloxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert this compound into simpler alcohols or hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
2,3,4-Trimethyloxetane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 2,3,4-trimethyloxetane exerts its effects involves interactions with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in various chemical processes. These interactions can influence biological pathways and chemical reactions .
Comparison with Similar Compounds
- 2,3-Dimethyloxetane
- 2,4-Dimethyloxetane
- 3,4-Dimethyloxetane
Uniqueness: 2,3,4-Trimethyloxetane is unique due to the presence of three methyl groups attached to the oxetane ring. This structural feature imparts distinct chemical properties, such as increased steric hindrance and altered reactivity compared to its dimethyl-substituted counterparts .
Properties
CAS No. |
32347-12-9 |
---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
2,3,4-trimethyloxetane |
InChI |
InChI=1S/C6H12O/c1-4-5(2)7-6(4)3/h4-6H,1-3H3 |
InChI Key |
HTCOCLGRYILICZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC1C)C |
Origin of Product |
United States |
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